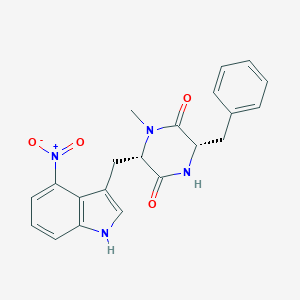
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used extensively in the study of the endocannabinoid system.
Wirkmechanismus
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- acts as a potent agonist of the CB1 receptor, binding to the receptor and activating it in a manner similar to the endocannabinoid anandamide. This results in a cascade of signaling events that modulate various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- has been shown to have a range of biochemical and physiological effects in animal models. These include analgesic effects, appetite stimulation, and modulation of anxiety and depression-like behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is its potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. However, its use in lab experiments is limited by its potential for abuse and the potential for adverse effects in animal models.
Zukünftige Richtungen
There are several potential future directions for research involving 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-. These include the development of novel synthetic cannabinoids with improved therapeutic profiles, the study of the effects of chronic cannabinoid exposure on brain function and behavior, and the investigation of the role of the endocannabinoid system in various disease states.
Synthesemethoden
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- involves the reaction of 3-chloro-1-phenyl-4-(phenylamino)-1H-pyrrole-2,5-dione with a suitable reagent, such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is particularly useful in the study of the CB1 receptor, which is the primary receptor for cannabinoids in the brain.
Eigenschaften
CAS-Nummer |
6903-92-0 |
|---|---|
Molekularformel |
C16H11ClN2O2 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
3-anilino-4-chloro-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)16(21)19(15(13)20)12-9-5-2-6-10-12/h1-10,18H |
InChI-Schlüssel |
IJYHJPUCQKQUMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




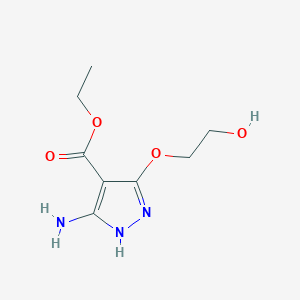


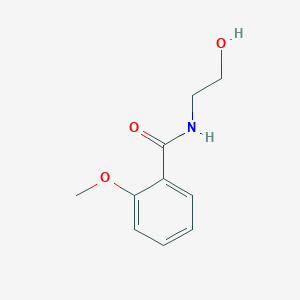


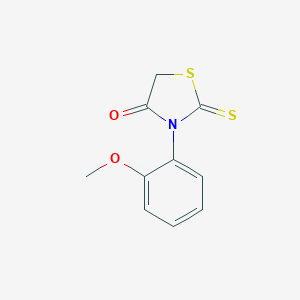


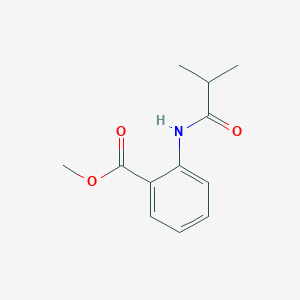
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

